molecular formula C13H11NO4 B11767900 1-(5-(2-Methyl-4-nitrophenyl)furan-2-yl)ethanone

1-(5-(2-Methyl-4-nitrophenyl)furan-2-yl)ethanone

Katalognummer: B11767900
Molekulargewicht: 245.23 g/mol
InChI-Schlüssel: GYOQJILIWVAULF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-(2-Methyl-4-nitrophenyl)furan-2-yl)ethanone is a compound that belongs to the class of furan derivatives. Furans are heterocyclic organic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This specific compound features a furan ring substituted with a 2-methyl-4-nitrophenyl group and an ethanone group. Furans are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry and other scientific fields .

Vorbereitungsmethoden

The synthesis of 1-(5-(2-Methyl-4-nitrophenyl)furan-2-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-methyl-4-nitrophenylfuran.

    Reaction Conditions: The furan ring is formed through a cyclization reaction involving the appropriate precursors under controlled conditions.

    Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. .

Analyse Chemischer Reaktionen

1-(5-(2-Methyl-4-nitrophenyl)furan-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.

    Common Reagents and Conditions: Reagents such as sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation, are commonly used. .

Wissenschaftliche Forschungsanwendungen

1-(5-(2-Methyl-4-nitrophenyl)furan-2-yl)ethanone has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research focuses on its potential therapeutic applications, such as developing new drugs targeting specific diseases.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials

Wirkmechanismus

The mechanism of action of 1-(5-(2-Methyl-4-nitrophenyl)furan-2-yl)ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in biological processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions. .

Vergleich Mit ähnlichen Verbindungen

1-(5-(2-Methyl-4-nitrophenyl)furan-2-yl)ethanone can be compared with other similar compounds:

    Similar Compounds: Examples include methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate and 2-acetylfuran.

    Uniqueness: The presence of the 2-methyl-4-nitrophenyl group and the ethanone moiety distinguishes it from other furan derivatives. .

Eigenschaften

Molekularformel

C13H11NO4

Molekulargewicht

245.23 g/mol

IUPAC-Name

1-[5-(2-methyl-4-nitrophenyl)furan-2-yl]ethanone

InChI

InChI=1S/C13H11NO4/c1-8-7-10(14(16)17)3-4-11(8)13-6-5-12(18-13)9(2)15/h3-7H,1-2H3

InChI-Schlüssel

GYOQJILIWVAULF-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.